

Application Notes & Protocols: A Stability-Indicating HPLC Method for Levodropropizine Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Levodropropizine

Cat. No.: B346804

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Introduction

Levodropropizine is a non-opioid antitussive agent used for the symptomatic treatment of cough. To ensure the quality, efficacy, and safety of pharmaceutical products containing **Levodropropizine**, a validated stability-indicating analytical method is crucial. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of **Levodropropizine** in the presence of its degradation products. This method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Principle

The method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate **Levodropropizine** from its potential degradation products formed under various stress conditions. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. The method's stability-indicating nature is demonstrated through forced degradation studies, where the drug substance is subjected to acid, base, oxidative, thermal, and photolytic stress.

Experimental Protocols

Apparatus and Chromatographic Conditions

A summary of the HPLC apparatus and the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Apparatus and Chromatographic Conditions

Parameter	Specification
HPLC System	Quaternary Gradient HPLC system with UV-Vis Detector
Column	X-Bridge C18, 150 mm x 4.6 mm, 3.5 μ m
Mobile Phase A	0.025M Potassium Dihydrogen Orthophosphate Buffer
Mobile Phase B	Acetonitrile
Gradient Program	Time (min) / %B: 0/20, 5/55, 10/10, 12/10, 13/20, 16/20[1]
Flow Rate	1.0 mL/min[1][2][3]
Injection Volume	10 μ L[2]
Column Temperature	40°C[1]
Detection Wavelength	223 nm[1][3]
Run Time	16 minutes

Reagents and Materials

- **Levodropropizine** Reference Standard
- Acetonitrile (HPLC Grade)
- Potassium Dihydrogen Orthophosphate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Hydrochloric Acid (AR Grade)

- Sodium Hydroxide (AR Grade)
- Hydrogen Peroxide (30%, AR Grade)
- Water (HPLC Grade)

Preparation of Solutions

- Diluent: A mixture of water and acetonitrile (50:50, v/v).
- Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.8 with orthophosphoric acid.
- Standard Stock Solution: Accurately weigh and transfer about 25 mg of **Levodropropizine** reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.
- Standard Solution: From the standard stock solution, pipette 5 mL into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

- Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is evaluated through forced degradation studies.
- Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of **Levodropropizine** ranging from 15-90 µg/mL were prepared and injected.[2]
- Accuracy: The closeness of test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of analyte have been added (spiking).

- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
 - Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
 - Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of the validation parameters and their acceptance criteria is provided in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria (as per ICH Guidelines)

Parameter	Acceptance Criteria
Specificity	The peak for Levodropropizine should be pure and free from interference from degradation products and excipients.
Linearity (Correlation Coefficient, r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% to 102.0%
Precision (% RSD)	Repeatability (Intra-day): $\leq 2.0\%$ Intermediate Precision (Inter-day): $\leq 2.0\%$
LOD	Signal-to-Noise ratio of 3:1
LOQ	Signal-to-Noise ratio of 10:1
Robustness	System suitability parameters should remain within acceptable limits.

Forced Degradation Study Protocol

Forced degradation studies were performed on the **Levodropropizine** standard to demonstrate the stability-indicating nature of the method.

- **Acid Degradation:** To 1 mL of the standard stock solution, add 1 mL of 2N HCl. Reflux for 30 minutes at 60°C.[4] Cool and neutralize with 1 mL of 2N NaOH. Dilute to a final concentration of 100 µg/mL with the diluent.
- **Alkaline Degradation:** To 1 mL of the standard stock solution, add 1 mL of 2N NaOH. Reflux for 30 minutes at 60°C.[4] Cool and neutralize with 1 mL of 2N HCl. Dilute to a final concentration of 100 µg/mL with the diluent.
- **Oxidative Degradation:** To 1 mL of the standard stock solution, add 1 mL of 20% H₂O₂. Keep at 60°C for 30 minutes.[4] Dilute to a final concentration of 100 µg/mL with the diluent.
- **Thermal Degradation:** The solid drug substance was kept in an oven at 105°C for 1 hour.[5] A sample was then prepared at a concentration of 100 µg/mL.
- **Photolytic Degradation:** The drug substance was exposed to sunlight for 24 hours. A sample was then prepared at a concentration of 100 µg/mL.

Data Presentation

The quantitative results of the method validation are summarized in the following tables.

Table 3: Linearity Data for **Levodropropizine**

Concentration (µg/mL)	Peak Area
15	Data
30	Data
45	Data
60	Data
75	Data
90	Data
Correlation Coefficient (r ²)	≥ 0.999

Table 4: Accuracy (Recovery) Data for **Levodropropizine**

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery
50%	50	Data	Data
100%	100	Data	Data
150%	150	Data	Data
Mean % Recovery	98.0% - 102.0%		

Table 5: Precision Data for **Levodropropizine**

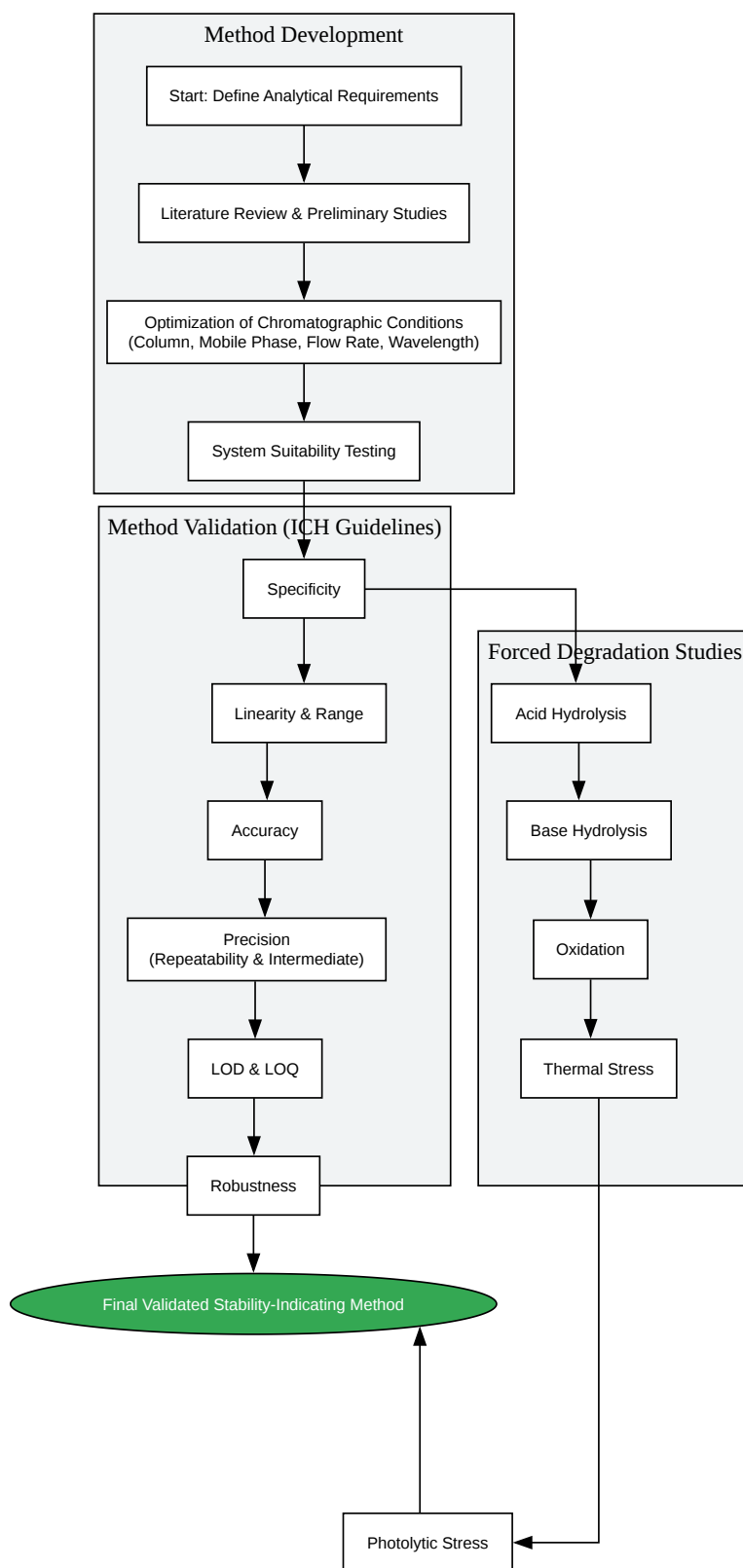
Precision	Concentration (µg/mL)	Peak Area (% RSD, n=6)
Repeatability (Intra-day)	100	≤ 2.0%
Intermediate Precision (Inter-day)	100	≤ 2.0%

Table 6: LOD and LOQ Data for **Levodropropizine**

Parameter	Result (µg/mL)
LOD	0.07[1][3]
LOQ	0.19[1][3]

Visualization

The following diagram illustrates the overall workflow for the development and validation of the stability-indicating HPLC method for **Levodropropizine**.



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Caption: Workflow for Development and Validation of a Stability-Indicating HPLC Method.

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